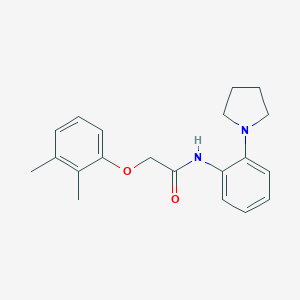![molecular formula C26H26FN3O2 B243829 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as EF-1, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to target specific proteins in the human body. EF-1 has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and infectious diseases.
作用机制
EF-1 exerts its therapeutic effects by inhibiting the activity of specific proteins in the human body. It binds to the active site of these proteins, preventing them from carrying out their normal functions. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. EF-1 has been shown to target specific proteins involved in various diseases, making it a promising therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects:
EF-1 has been shown to have various biochemical and physiological effects on the human body. It has been shown to inhibit the activity of specific enzymes involved in cellular processes, leading to the inhibition of cell proliferation, migration, and survival. EF-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, EF-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
EF-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, EF-1 also has some limitations for use in lab experiments. It has been shown to have low solubility in aqueous solutions, making it difficult to use in some assays. Furthermore, EF-1 has been shown to have poor pharmacokinetic properties, making it difficult to use in animal studies.
未来方向
EF-1 has shown promising results in various scientific research applications, and there are several future directions for its use. One potential direction is the development of EF-1 derivatives with improved pharmacokinetic properties. Another direction is the use of EF-1 in combination with other therapeutic agents to enhance its efficacy. Furthermore, EF-1 could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and metabolic disorders. Overall, EF-1 has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
合成方法
EF-1 is synthesized through a multistep process involving the reaction of 4-(4-ethylbenzoyl)-1-piperazine with 3-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified through column chromatography. The final product is obtained as a white crystalline solid with a high degree of purity.
科学研究应用
EF-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of specific proteins, including kinases and phosphatases, which play crucial roles in various cellular processes. EF-1 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the activity of specific enzymes involved in the pathogenesis of these diseases. Furthermore, EF-1 has been studied for its potential use as an antiviral agent, particularly in the treatment of influenza and hepatitis C.
属性
分子式 |
C26H26FN3O2 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C26H26FN3O2/c1-2-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-25(31)21-4-3-5-22(27)18-21/h3-13,18H,2,14-17H2,1H3,(H,28,31) |
InChI 键 |
KLCJDRLJBGARHR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)

![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)